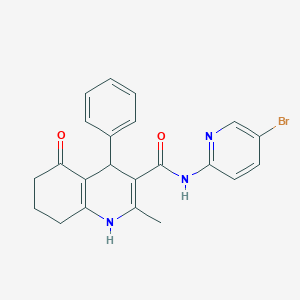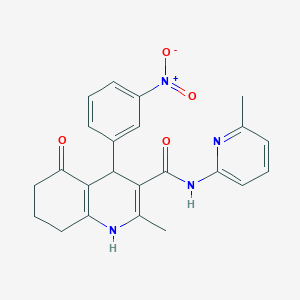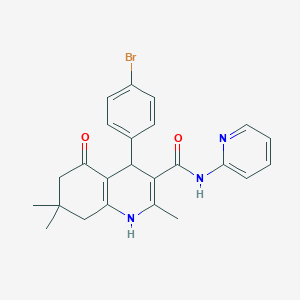
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD4 protein. The BET family of proteins plays a crucial role in the regulation of gene expression, and inhibition of these proteins has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-tumor effects both in vitro and in vivo. In addition to inducing apoptosis in cancer cells, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit tumor growth and metastasis in animal models. However, it is important to note that the effects of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may vary depending on the type of cancer being studied.
実験室実験の利点と制限
One advantage of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in vitro. Additionally, the specificity of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the BRD4 protein makes it a useful tool for studying the role of this protein in cancer development and progression. However, one limitation of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, further research is needed to determine the efficacy of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the role of BRD4 in cancer development and progression is still not fully understood, and further research is needed to elucidate this role and identify potential therapeutic targets.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinecarboxylic acid using a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
特性
製品名 |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C22H20BrN3O2 |
分子量 |
438.3 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-11-10-15(23)12-24-18)20(14-6-3-2-4-7-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |
InChIキー |
JFGYCFHDVOMGFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)




![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)






